molecular formula C11H14O3S B11976702 Ethyl 2-methoxy-4-(methylthio)benzoate CAS No. 288154-98-3

Ethyl 2-methoxy-4-(methylthio)benzoate

Cat. No.: B11976702
CAS No.: 288154-98-3
M. Wt: 226.29 g/mol
InChI Key: RLAOLSFGNWRDJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-4-(methylthio)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-methoxy-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Ethyl 2-methoxy-4-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-(methylthio)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

288154-98-3

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-methoxy-4-methylsulfanylbenzoate

InChI

InChI=1S/C11H14O3S/c1-4-14-11(12)9-6-5-8(15-3)7-10(9)13-2/h5-7H,4H2,1-3H3

InChI Key

RLAOLSFGNWRDJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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